molecular formula C14H9NO3S B13993727 3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one CAS No. 16233-08-2

3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one

Cat. No.: B13993727
CAS No.: 16233-08-2
M. Wt: 271.29 g/mol
InChI Key: ICUKYFFDTZKTLQ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 9H-fluoren-9-one followed by the introduction of the methylsulfanyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent thiolation can be achieved using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorenone derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propanal
  • 3-(Methylsulfanyl)propanol
  • 3-(Methylsulfanyl)benzoic acid

Uniqueness

3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one is unique due to the presence of both a nitro group and a methylsulfanyl group on the fluorenone backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

16233-08-2

Molecular Formula

C14H9NO3S

Molecular Weight

271.29 g/mol

IUPAC Name

3-methylsulfanyl-2-nitrofluoren-9-one

InChI

InChI=1S/C14H9NO3S/c1-19-13-7-10-8-4-2-3-5-9(8)14(16)11(10)6-12(13)15(17)18/h2-7H,1H3

InChI Key

ICUKYFFDTZKTLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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